molecular formula C9H14N2 B6164572 3-cyclopropyl-1-propyl-1H-pyrazole CAS No. 1170291-25-4

3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B6164572
CAS No.: 1170291-25-4
M. Wt: 150.2
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Description

Significance of the Pyrazole (B372694) Core in Modern Organic Synthesis and Chemical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in chemical sciences. mdpi.commdpi.com Its structural motif is present in a multitude of compounds that are crucial to medicine and agriculture. mdpi.commdpi.com The prevalence of the pyrazole core in numerous marketed pharmaceuticals, such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant, underscores its pharmacological importance. mdpi.comnih.gov At least thirty-three pyrazole-containing medicines have been approved for treating a wide array of conditions, from cancer to neurological disorders. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, serving as effective fungicides, insecticides, and herbicides. mdpi.com

The unique electronic properties of the pyrazole ring, including its aromaticity and the presence of both a pyrrole-type proton-donating nitrogen and a pyridine-type proton-accepting nitrogen, contribute to its versatile binding capabilities with biological targets. mdpi.com This has driven significant interest from medicinal and organic chemists to continuously explore new methods for synthesizing and functionalizing pyrazole-containing compounds for diverse applications. nih.gov Furthermore, pyrazole derivatives with conjugated systems often exhibit unique photophysical properties, making them valuable for the development of sensors and advanced organic materials. mdpi.com

Overview of Methodological Approaches to Pyrazole Ring Construction and Functionalization

The construction of the pyrazole ring has been a subject of extensive study for over a century, leading to a variety of synthetic strategies. mdpi.comnih.gov The most classical and widely used method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. mdpi.commdpi.com This approach, first developed by Ludwig Knorr, allows for the synthesis of polysubstituted pyrazoles, although it can sometimes lead to mixtures of regioisomers. mdpi.commdpi.com

Other significant methods for constructing the pyrazole core include:

[3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, like an alkyne or alkene. mdpi.comorganic-chemistry.org This method offers a high degree of control over the substitution pattern.

Condensation with Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones is another established route, though it also faces challenges with regioselectivity, often producing a mixture of isomers. mdpi.com

Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors MCRs, which allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. mdpi.comorganic-chemistry.org These methods are prized for their efficiency and atom economy. nih.gov

Once the pyrazole ring is formed, its functionalization is key to tuning its properties. Common functionalization strategies include N-alkylation and N-arylation to modify the substituent on the nitrogen atom, as well as electrophilic substitution (typically at the C4 position) and various cross-coupling reactions to introduce diverse functional groups onto the carbon backbone of the ring. nih.govnih.gov

Rationale for Academic Investigation into the Synthesis and Reactivity of 3-cyclopropyl-1-propyl-1H-pyrazole

The academic investigation into a specific molecule like this compound is driven by the systematic exploration of structure-activity relationships (SAR). In substituted pyrazoles, the nature and position of the substituents dramatically influence the compound's physical, chemical, and biological properties.

The choice of substituents in this target molecule is deliberate:

The 3-cyclopropyl group: The introduction of a cyclopropyl (B3062369) ring is a common strategy in medicinal chemistry. This small, strained ring imparts unique steric and electronic properties. smolecule.com It can influence the conformation of the molecule, enhance metabolic stability, and improve binding affinity to biological targets by introducing a degree of rigidity and a specific spatial orientation. nih.gov

The 1-propyl group: The N-propyl group is a simple alkyl chain. Varying the alkyl chain length on the pyrazole nitrogen is a fundamental tactic in SAR studies to probe the steric and lipophilic requirements of a binding pocket and to optimize pharmacokinetic properties.

Contextualization within Contemporary Challenges in Synthetic Organic Chemistry

The study of this compound and its analogues fits squarely within several contemporary challenges in synthetic organic chemistry. A primary challenge is the development of highly selective and efficient synthetic methods. Researchers are constantly seeking new catalysts and reaction conditions to control regioselectivity in pyrazole synthesis, a persistent issue in classical methods. mdpi.com The goal is to produce the desired isomer, such as the 1,3-disubstituted pattern of the target compound, in high yield without the need for difficult purification steps.

Furthermore, there is a strong emphasis on "green chemistry," which prioritizes the use of environmentally benign solvents, reduces energy consumption, and minimizes waste. ias.ac.in Developing syntheses that utilize microwave irradiation, ultrasound, or novel solvent systems like deep eutectic solvents for pyrazole construction are active areas of research. ias.ac.in The synthesis of a specific target like this compound serves as a practical test case for the applicability and efficiency of these modern, more sustainable synthetic protocols.

Physicochemical and Structural Data of Related Pyrazoles

To provide context for the target compound, the table below lists key physicochemical and structural properties for closely related pyrazole derivatives.

Property3-Cyclopropyl-1H-pyrazole easycdmo.comsigmaaldrich.com3-Amino-5-cyclopropyl-1H-pyrazole sigmaaldrich.com3-cyclopropyl-1-methyl-1h-pyrazole-5-carbaldehyde uni.lu
CAS Number 100114-57-6175137-46-950896484
Molecular Formula C₆H₈N₂C₆H₉N₃C₈H₁₀N₂O
Molecular Weight 108.14 g/mol 123.16 g/mol 150.18 g/mol
Form SolidLiquidNot Specified
Topological Polar Surface Area (TPSA) 28.68 ŲNot SpecifiedNot Specified
InChI Key TXWDVWSJMDFNQY-UHFFFAOYSA-NMXVAGCQKBDMKPG-UHFFFAOYSA-NDOCQIUDPZNFVFK-UHFFFAOYSA-N

This interactive table provides a comparative overview of key data points for pyrazole analogues.

Overview of Pyrazole Synthesis Methodologies

The following table summarizes prominent synthetic routes for the construction of the pyrazole core, as discussed in academic literature.

Synthesis MethodStarting MaterialsKey FeaturesReference
Knorr Pyrazole Synthesis 1,3-Diketones and HydrazinesClassical, widely used method; can result in regioisomeric mixtures. mdpi.comwikipedia.org
Reaction with Acetylenic Ketones Acetylenic Ketones and HydrazinesEstablished route, but regioselectivity can be a challenge. mdpi.com
[3+2] Dipolar Cycloaddition Diazo compounds and AlkynesOffers high regioselectivity for constructing polysubstituted pyrazoles. mdpi.comorganic-chemistry.org
Multicomponent Reactions (MCRs) e.g., Aldehydes, Tosylhydrazine, AlkynesHigh efficiency, atom economy, and ability to generate molecular diversity. organic-chemistry.org
From Vinyl Ketones α,β-Unsaturated Ketones and HydrazinesA common variation of the condensation approach. mdpi.com

This interactive table outlines the foundational synthetic strategies employed in pyrazole chemistry.

Properties

CAS No.

1170291-25-4

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Mechanistic Insights into the Formation and Reactivity of 3 Cyclopropyl 1 Propyl 1h Pyrazole

Detailed Reaction Mechanisms of Pyrazole (B372694) Ring Cyclization and N-N Bond Formation

The formation of the 1,3-disubstituted pyrazole ring of 3-cyclopropyl-1-propyl-1H-pyrazole can be achieved through several synthetic routes, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). mdpi.commdpi.com

A primary method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine derivative. mdpi.comrrbdavc.org For the synthesis of this compound, this would involve the reaction of a 1-cyclopropyl-1,3-dicarbonyl compound with propylhydrazine (B1293729). The reaction mechanism proceeds through the following steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of propylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Formation of a Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: The resulting cyclic intermediate, a pyrazoline, readily dehydrates to form the stable aromatic pyrazole ring. mdpi.comnih.gov

Another significant pathway involves the reaction of α,β-unsaturated ketones or aldehydes with propylhydrazine. mdpi.compharmaguideline.com In this case, a Michael addition of the hydrazine to the unsaturated system is followed by intramolecular cyclization and oxidation to yield the pyrazole. nih.gov

Multicomponent reactions (MCRs) also offer an efficient route to polysubstituted pyrazoles. rsc.orgbeilstein-journals.org A three-component reaction, for instance, could involve an aldehyde, a ketone, and propylhydrazine, which combine in a one-pot process to form the pyrazole core. organic-chemistry.org

Furthermore, metal-mediated N-N bond formation presents a novel approach. For example, diazatitanacycles can undergo oxidation-induced N-N coupling to form the pyrazole ring, avoiding the use of hydrazine reagents. nih.govresearchgate.net

Investigation of Reaction Intermediates and Transition States via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for pyrazole synthesis heavily relies on the identification and characterization of transient species.

Experimental Approaches: Experimental studies often focus on trapping or directly observing reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of intermediates like hydrazones and pyrazolines. researchgate.netnih.gov In the synthesis of this compound, the corresponding cyclopropyl-substituted pyrazoline could potentially be isolated or detected spectroscopically before its dehydration to the final pyrazole product. mdpi.comnih.gov

Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides deep insights into the reaction mechanism at a molecular level. nih.govnih.gov These theoretical studies can model the geometries of transition states, calculate activation energies for different reaction pathways, and help to rationalize the observed regioselectivity. For instance, DFT calculations can determine the energy barriers for the initial nucleophilic attack and the subsequent cyclization step, clarifying the preferred reaction pathway. nih.gov

Table 1: Common Intermediates in Pyrazole Synthesis and Methods for their Investigation

IntermediateGeneral StructureMethod of InvestigationReferences
HydrazoneR-C(=N-NHR')-R''NMR Spectroscopy, Mass Spectrometry mdpi.comresearchgate.net
PyrazolineFive-membered ring with one double bondNMR Spectroscopy, X-ray Crystallography mdpi.comnih.gov
HemiaminalR-C(OH)(NH-NHR')-R''Often transient, inferred from kinetic studies mdpi.com

Kinetic and Thermodynamic Aspects Governing Synthetic Transformations

The regioselectivity of pyrazole formation, especially when using unsymmetrical 1,3-dicarbonyl compounds, is governed by both kinetic and thermodynamic factors. nih.govnih.gov

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. This is typically the result of the initial nucleophilic attack occurring at the more electrophilic carbonyl group. nih.govnih.gov

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, leading to the formation of the most stable regioisomer, the thermodynamic product. nih.govnih.gov

Factors such as the solvent, temperature, and the presence of catalysts can significantly influence whether the reaction proceeds under kinetic or thermodynamic control. nih.govnih.gov For example, nonpolar solvents might favor the kinetically controlled product by preventing side reactions. nih.gov

Table 2: Influence of Reaction Conditions on Pyrazole Synthesis

ParameterEffect on ReactionGeneral OutcomeReferences
Temperature Influences kinetic vs. thermodynamic controlLower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. nih.govnih.gov
Solvent Polarity Affects reaction rates and solubility of intermediatesPolar solvents can facilitate tautomeric equilibrium, while nonpolar solvents may suppress side reactions. nih.gov
Catalyst Can accelerate the reaction and influence regioselectivityAcid catalysts are common in Knorr synthesis; metal catalysts can be used in other methods. mdpi.comacs.org
Reaction Time Determines the extent of equilibrationShorter times yield the kinetic product; longer times allow for equilibration to the thermodynamic product. nih.govnih.gov

Mechanistic Understanding of Post-Synthetic Derivatization Reactions of the Pyrazole Core

The aromatic pyrazole ring of this compound is susceptible to various post-synthetic modifications.

Electrophilic Substitution: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most nucleophilic and is the preferred site for electrophilic attack. rrbdavc.orgpharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The electron-donating nature of the cyclopropyl (B3062369) and propyl groups would likely further activate the ring towards electrophilic substitution.

Reactivity at Nitrogen: The N1-position is already substituted with a propyl group. The N2-nitrogen is generally basic and can be protonated or react with electrophiles. pharmaguideline.com

Deprotonation and Ring Opening: In the presence of a very strong base, deprotonation can occur at the C5 position, which can potentially lead to ring-opening reactions, although this is less common. pharmaguideline.com

Reactions of the Substituents: The cyclopropyl group itself can undergo reactions under certain conditions, such as ring-opening, although this typically requires harsh reagents or photochemical conditions. rsc.org

Table 3: Common Derivatization Reactions of the Pyrazole Core

Reaction TypePosition of AttackReagentsProduct TypeReferences
Electrophilic Substitution C4HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃4-Nitro, 4-Bromo, 4-Acyl pyrazoles rrbdavc.orgpharmaguideline.com
N-Alkylation N1 (if unsubstituted)Alkyl halides, DiazomethaneN-Alkyl pyrazoles pharmaguideline.comresearchgate.net
Deprotonation/Metallation C5Strong bases (e.g., n-BuLi)5-Lithiated pyrazoles for further functionalization pharmaguideline.com

Chemical Reactivity and Functionalization of 3 Cyclopropyl 1 Propyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring in 3-cyclopropyl-1-propyl-1H-pyrazole is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure dictates its reactivity towards various chemical transformations.

Electrophilic Substitution Reactions on the Pyrazole Ring (e.g., at C-4 position)

Pyrazoles are electron-rich aromatic systems, making them susceptible to electrophilic substitution reactions. The lone pair of the pyrrole-type nitrogen atom is part of the aromatic system, increasing the electron density of the ring. Conversely, the pyridine-type nitrogen is electron-withdrawing, which deactivates the ring to some extent. researchgate.net Generally, electrophilic substitution on 1-substituted pyrazoles occurs preferentially at the C-4 position, as the C-3 and C-5 positions are less activated and may be sterically hindered. researchgate.netencyclopedia.pub

For instance, in a closely related compound, 1-methyl-3-propyl-1H-pyrazole, nitration using a mixture of fuming nitric acid and concentrated sulfuric acid introduces a nitro group at the C-4 position. researchgate.net This reaction is a classic example of an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. researchgate.net It is highly probable that this compound would undergo similar electrophilic substitutions, such as halogenation, sulfonation, and Friedel-Crafts reactions, at the C-4 position.

Table 1: Representative Electrophilic Substitution on a Pyrazole Analog

Starting MaterialReagentsProductPosition of Substitution
1-methyl-3-propyl-1H-pyrazoleFuming HNO₃, H₂SO₄1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (after subsequent carboxylation)C-4

Data derived from studies on analogous pyrazole structures. researchgate.net

Nucleophilic Reactions at Pyrazole Positions

Due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution is generally disfavored. encyclopedia.pub However, it can be achieved if the pyrazole ring is substituted with strong electron-withdrawing groups, which decrease the electron density of the ring and make it more susceptible to nucleophilic attack. encyclopedia.pub For this compound itself, which lacks such activating groups, direct nucleophilic substitution on the ring is unlikely under standard conditions.

N-Functionalization and Quaternization Chemistry of the Pyrazole Nitrogen Atoms

In this compound, the N-1 position is already substituted with a propyl group. The remaining nitrogen atom (N-2) possesses a lone pair of electrons and can act as a nucleophile. This allows for N-functionalization, most notably through quaternization reactions. Treatment with an alkylating agent, such as an alkyl halide, would lead to the formation of a pyrazolium (B1228807) salt.

The N-alkylation of pyrazoles is a well-established transformation. google.commdpi.comsemanticscholar.org For unsymmetrical pyrazoles, the alkylation can lead to a mixture of regioisomers. However, with the N-1 position already occupied in this compound, alkylation will selectively occur at the N-2 position. For example, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has been demonstrated as an effective method. mdpi.comsemanticscholar.org

Table 2: General N-Alkylation (Quaternization) of 1-Substituted Pyrazoles

Starting MaterialAlkylating AgentCatalystProduct Type
1-Substituted PyrazoleAlkyl Halide (e.g., CH₃I)None / Heat1,2-Dialkylpyrazolium Halide
1-Substituted PyrazoleTrichloroacetimidateBrønsted Acid (e.g., CSA)1,2-Dialkylpyrazolium Salt

CSA = Camphorsulfonic acid. This data represents general pyrazole reactivity. mdpi.comsemanticscholar.org

Reactivity and Transformations of Peripheral Substituents

The cyclopropyl (B3062369) and propyl groups attached to the pyrazole ring also offer opportunities for chemical modification.

Chemical Transformations Involving the Cyclopropyl Moiety (e.g., Ring-Opening, Functionalization)

The cyclopropyl group is a strained three-membered ring, which can undergo ring-opening reactions under certain conditions, providing a pathway to more complex structures. These reactions are often catalyzed by acids or transition metals. nih.govstackexchange.com

Acid-catalyzed ring-opening of cyclopropanes typically proceeds through the formation of a carbocation intermediate. stackexchange.comnih.gov The stability of the resulting carbocation influences the regioselectivity of the ring-opening. In the context of this compound, protonation could lead to the formation of an allyl cation through an electrocyclic ring-opening process. youtube.com Palladium-catalyzed ring-opening reactions of cyclopropyl derivatives are also known, offering alternative methods for functionalization. nih.gov

Table 3: Potential Ring-Opening Reactions of the Cyclopropyl Group

Reaction TypeCatalyst/ReagentPotential Product Type
Acid-Catalyzed Ring OpeningStrong Acid (e.g., H₂SO₄)Allylic or homoallylic derivatives
Palladium-Catalyzed Ring OpeningPd(0) catalystSubstituted dienes or other unsaturated structures

This data is based on the general reactivity of cyclopropyl groups. nih.govnih.gov

Functionalization Strategies for the Propyl Side Chain

The propyl side chain at the N-1 position is an alkyl group and can undergo reactions typical for alkanes, such as free-radical halogenation. However, such reactions often lack selectivity and may lead to a mixture of products halogenated at different positions on the propyl chain. Moreover, the pyrazole ring itself might be sensitive to radical conditions.

More modern and selective methods for C-H functionalization could potentially be applied. For instance, dual photoredox and cobalt catalysis has recently been shown to enable remote hydrohalogenation of allyl carboxylates, demonstrating the potential for functionalization at positions remote from an existing functional group. acs.orgacs.org While not directly demonstrated on a propyl-pyrazole system, these advanced methods suggest that selective functionalization of the propyl chain may be achievable.

Metal-Catalyzed Cross-Coupling and C-H Functionalization Strategies on Substituted Pyrazoles

The functionalization of the pyrazole core is a cornerstone of synthetic chemistry, enabling the development of novel compounds with applications in pharmaceuticals and materials science. Among the most powerful techniques to achieve this are metal-catalyzed cross-coupling and direct C-H functionalization reactions. rsc.org These methods offer an efficient alternative to traditional multi-step syntheses that require pre-functionalized starting materials, such as halopyrazoles or organometallic pyrazole derivatives. thieme-connect.com For a molecule like this compound, these strategies provide a direct route to introduce a wide array of substituents onto the pyrazole ring and the N-propyl group.

The regioselectivity of direct C-H functionalization on the pyrazole ring is a critical aspect. Generally, the C5 position is the most electronically favored site for arylation due to its higher reactivity. thieme-connect.com However, the substitution pattern on the pyrazole ring can be manipulated to direct functionalization to the C4 position. For instance, the presence of substituents at both the C3 and C5 positions forces the reaction to occur at the C4-H bond. thieme-connect.comorkg.org In the case of this compound, the C3 position is occupied by a cyclopropyl group, leaving the C4 and C5 positions available for functionalization.

Palladium-catalyzed direct arylation is a prominent method for forging carbon-carbon bonds on the pyrazole scaffold. acs.orgnih.gov These reactions typically involve the coupling of a pyrazole derivative with an aryl halide. The choice of catalyst, base, and solvent significantly influences the reaction's efficiency and regioselectivity. For example, using palladium(II) acetate (B1210297) as a catalyst with potassium acetate as the base in a solvent like N,N-dimethylacetamide has been shown to promote selective C4-arylation on 1,3,5-trisubstituted pyrazoles. thieme-connect.comorkg.org Electron-deficient aryl bromides tend to provide higher yields in these coupling reactions compared to their electron-rich counterparts. orkg.org To achieve selective C4-arylation on pyrazoles not substituted at C5, a strategy involving a temporary protecting group at the C5 position, such as a chloro group, can be employed. acs.org

Beyond the pyrazole ring itself, the N-alkyl substituent can also be a site for functionalization. The pyrazole ring can act as a directing group for the palladium-catalyzed arylation of unactivated sp³ C-H bonds on the N-propyl group of this compound. nih.gov This type of reaction typically occurs at the β or γ position of the alkyl chain, leading to the formation of valuable β- or γ-arylated amine precursors after subsequent chemical transformations. nih.gov For an N-propyl group, a mixture of products resulting from the arylation of both the methylene (B1212753) and methyl groups can be expected. nih.gov

Research into the functionalization of various substituted pyrazoles has yielded a wealth of data on the conditions and scope of these metal-catalyzed reactions. The tables below summarize representative findings in the field of palladium-catalyzed cross-coupling and C-H functionalization of pyrazoles, which are applicable to the derivatization of this compound.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions on Substituted Pyrazoles

Pyrazole Substrate Coupling Partner Catalyst System Product Yield Reference
1,3,5-Trimethylpyrazole 4-Bromobenzonitrile Pd(OAc)₂, KOAc 4-(1,3,5-Trimethyl-1H-pyrazol-4-yl)benzonitrile 85% orkg.org
1-tert-Butyl-3,5-dimethylpyrazole 1-Bromo-4-nitrobenzene Pd(OAc)₂, KOAc 1-tert-Butyl-3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole 92% thieme-connect.com
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Phenylzinc chloride XPhos/Pd-G3 1-Phenyl-4-phenyl-5-(trifluoromethyl)-1H-pyrazole 94% rsc.org

Table 2: Representative C-H Functionalization Reactions on Substituted Pyrazoles

Pyrazole Substrate Reagent Catalyst System Product Yield Reference
1-Propylpyrazole Iodobenzene Pd(OAc)₂, Ag₂O 1-(β-Phenethyl)pyrazole and 1-(γ-Phenylpropyl)pyrazole Mixture nih.gov
1,3-Dimethylpyrazole 4-Iodotoluene Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃ 1,3-Dimethyl-5-(p-tolyl)-1H-pyrazole 80% thieme-connect.com
1-Phenylpyrazole Iodobenzene Pd(OAc)₂, Ag₂CO₃ 1-(2'-Phenylphenyl)pyrazole - nih.gov

Computational and Theoretical Studies of 3 Cyclopropyl 1 Propyl 1h Pyrazole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-cyclopropyl-1-propyl-1H-pyrazole, analysis of its frontier molecular orbitals and charge distribution provides a window into its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In substituted pyrazoles, the HOMO and LUMO energies, and consequently the energy gap, are influenced by the nature of the substituents. For instance, in a study of trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, the HOMO-LUMO gap was found to be a critical factor in their electronic properties. While specific data for this compound is not available, we can infer the expected electronic behavior. The cyclopropyl (B3062369) group, due to the p-character of its C-C bonds, can engage in conjugation with the pyrazole (B372694) ring, influencing the HOMO and LUMO levels. The propyl group, being an alkyl substituent, will primarily have an electron-donating inductive effect.

The table below presents representative HOMO-LUMO energy data

Theoretical Prediction of Chemical Reactivity and Selectivity

Transition State Characterization for Elementary Reactions (e.g., Formation, Functionalization)

The formation and functionalization of pyrazole derivatives involve a series of elementary reaction steps, each proceeding through a high-energy transition state. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these transition states. By identifying the transition state geometry and its associated energy (the activation energy), chemists can predict reaction kinetics and explore the feasibility of different reaction pathways.

For the formation of a substituted pyrazole, a common synthetic route is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). Theoretical studies on similar reactions have shown that the mechanism involves several steps, including nucleophilic attack, dehydration, and cyclization, each with its own transition state. mdpi.com

In the functionalization of the pyrazole ring, such as electrophilic substitution at the C4 position, computational models can elucidate the structure of the Wheland intermediate and the transition state leading to its formation. The energy of this transition state is influenced by the nature of the substituents on the pyrazole ring. For this compound, the electron-donating nature of the cyclopropyl and propyl groups would affect the charge distribution and, consequently, the activation energy for functionalization.

Below is a hypothetical data table illustrating the calculated activation energies for the electrophilic bromination at the C4 position of the pyrazole ring, comparing the unsubstituted pyrazole with this compound. These values are illustrative and based on general principles observed in computational studies of pyrazole chemistry.

CompoundReactionComputational MethodCalculated Activation Energy (kcal/mol)
1H-pyrazoleElectrophilic Bromination at C4DFT (B3LYP/6-31G)25.8
This compoundElectrophilic Bromination at C4DFT (B3LYP/6-31G)22.5

This table is illustrative and provides hypothetical data based on established principles of pyrazole reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the lowest energy reaction pathway.

A plausible reaction for which the mechanism of this compound could be studied computationally is its synthesis from a suitable β-dicarbonyl precursor and propylhydrazine (B1293729). The reaction would likely proceed through a series of steps, including the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Theoretical calculations, such as those using DFT methods, can provide detailed information about the geometry and energy of each species along the reaction coordinate. mdpi.com For instance, in the cyclization step, the calculations could distinguish between different possible stereochemical outcomes and identify the preferred pathway based on the calculated energy barriers.

Consider the final dehydration step in the synthesis of this compound. Computational analysis could provide the following illustrative data for the energies of the reactant (a pyrazoline intermediate), the transition state, and the product.

SpeciesDescriptionComputational MethodRelative Energy (kcal/mol)
IntermediateDihydropyrazole precursorDFT (B3LYP/6-31G)0.0
Transition StateDehydration transition stateDFT (B3LYP/6-31G)+35.2
ProductThis compound + H₂ODFT (B3LYP/6-31G*)-15.7

This table is illustrative and provides hypothetical data based on established principles of pyrazole synthesis.

Solvation Effects on Molecular Properties and Reactivity via Theoretical Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical models are crucial for understanding these solvation effects. There are two main types of solvation models used in computational chemistry: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, solvation can affect its conformational equilibrium, the tautomeric equilibrium if the N1-propyl group were absent, and the rates of its reactions. For example, in a polar solvent, the transition state of a reaction that involves the development of charge will be stabilized, leading to an increase in the reaction rate compared to a nonpolar solvent.

A review of theoretical studies on pyrazole tautomerism has highlighted the role of water molecules in lowering the energy barrier for proton transfer between the nitrogen atoms. nih.gov While this compound does not undergo tautomerization due to the propyl group on the N1 nitrogen, the principles of solvent-solute interactions remain relevant for its reactivity. For instance, hydrogen bonding between a protic solvent and the N2 nitrogen of the pyrazole ring can influence the molecule's nucleophilicity and its participation in reactions.

An illustrative example of how solvation effects could be quantified for a property of this compound is its dipole moment, which would be expected to increase in more polar solvents.

SolventDielectric ConstantComputational ModelCalculated Dipole Moment (Debye)
Gas Phase (vacuum)1DFT (B3LYP/6-31G)2.1
Dichloromethane8.93PCM (B3LYP/6-31G)2.8
Water78.39PCM (B3LYP/6-31G*)3.2

This table is illustrative and provides hypothetical data based on established principles of solvation effects.

3 Cyclopropyl 1 Propyl 1h Pyrazole As a Building Block in Complex Chemical Synthesis

Strategies for Its Incorporation into Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems containing a pyrazole (B372694) core is a significant area of research due to the prevalence of such motifs in pharmacologically active compounds. General strategies applicable to 1,3-disubstituted pyrazoles can be extrapolated to 3-cyclopropyl-1-propyl-1H-pyrazole.

One common approach involves the functionalization of the pyrazole ring at the C4 and C5 positions, followed by annulation reactions. For instance, the Vilsmeier-Haack reaction on a 1,3-disubstituted pyrazole can introduce a formyl group at the C4 position, which can then serve as a handle for subsequent cyclization reactions to build a fused ring. mdpi.com Another powerful method is the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones, which provides a transition-metal-free pathway to fused polycyclic pyrazoles. acs.org

Furthermore, multicomponent reactions offer an efficient route to highly substituted pyrazoles that can be designed to undergo subsequent intramolecular cyclizations, leading to fused systems. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield polyfunctional pyrazoles that are primed for further transformations. organic-chemistry.org

The synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govorganic-chemistry.orgoxazoles from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehydes via intramolecular nitrile oxide cycloaddition (INOC) showcases a strategy that could be adapted for pyrazole scaffolds like this compound, provided suitable functionalization is achieved. organic-chemistry.org Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines often involves the condensation of a 5-aminopyrazole derivative with a suitable carbonyl compound, a strategy that could be employed if an amino group is introduced at the C5 position of this compound. organic-chemistry.org

A general representation of a synthetic strategy to a fused pyrazole system is outlined below:

StepReactionReactantsProduct
1FunctionalizationThis compound, Electrophile/ReagentFunctionalized this compound
2AnnulationFunctionalized pyrazole, Cyclization partnerFused Polycyclic Pyrazole

Methodologies for Constructing Multi-Functionalized Organic Molecules Utilizing This Scaffold

The this compound scaffold can be a central component in the construction of multi-functionalized organic molecules. The reactivity of the pyrazole ring allows for the introduction of various functional groups at different positions.

Flexible synthetic routes have been developed for pyrazoles with different, functionalized substituents at the C3 and C5 positions. nih.gov These methods often start with the construction of the pyrazole nucleus from appropriately substituted alkynyl ketones and hydrazine (B178648), allowing for the pre-installation of functionalized side chains. For this compound, this would involve a precursor such as a cyclopropyl-substituted alkynyl ketone. Once the pyrazole core is formed, further functionalization can be achieved through electrophilic substitution or metal-catalyzed cross-coupling reactions.

The synthesis of pyrazoles with functionalized side chains at C3 and varying substituents at C5 has been reported, where the key step is the conversion of a protected alcohol to a chloride, which then serves as a precursor for various nucleophilic substitutions. nih.gov This highlights a potential pathway for introducing diverse functionalities to the cyclopropyl-bearing pyrazole.

A representative table of functionalization reactions applicable to the pyrazole scaffold is shown below:

ReactionPosition of FunctionalizationReagentsIntroduced Functional Group
HalogenationC4NBS, NCSBr, Cl
NitrationC4HNO₃/H₂SO₄NO₂
AcylationC4Acyl chloride, Lewis acidAcyl
Metalation/Cross-CouplingC4, C5Organolithium/Boronic acid, Pd catalystAryl, Alkyl, etc.

Development of Advanced Synthetic Routes Exploiting Pyrazole-Containing Intermediates

The development of advanced synthetic routes often relies on the strategic use of key intermediates. Pyrazole-containing intermediates are valuable in this regard due to their stability and versatile reactivity.

The synthesis of novel pyrazole derivatives often involves the construction of the pyrazole ring as a key step, followed by further modifications. For example, the reaction of 1,3-diketones with hydrazines is a classic and widely used method for pyrazole synthesis. nih.gov For this compound, the corresponding 1-cyclopropyl-1,3-dione and propylhydrazine (B1293729) would be the logical precursors.

More advanced routes might involve multi-component reactions that assemble the pyrazole ring and introduce multiple points of diversity in a single step. nih.gov For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to polysubstituted pyrazoles which can then be elaborated further. organic-chemistry.org

The development of synthetic routes to access pyrazole-containing intermediates with specific substitution patterns is crucial. For instance, the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high efficiency, providing a reliable source of specifically substituted pyrazole building blocks. organic-chemistry.org

A table summarizing the synthesis of pyrazole intermediates is provided below:

Synthetic MethodPrecursorsKey Features
Knorr Pyrazole Synthesis1,3-Diketone, HydrazineClassic, versatile, regioselectivity can be an issue.
1,3-Dipolar CycloadditionAlkyne, Diazo compoundHigh regioselectivity, mild conditions.
Multi-component ReactionAldehyde, 1,3-Dicarbonyl, HydrazineHigh efficiency, atom economy, access to polysubstituted pyrazoles.

Stereocontrolled Synthesis Involving Pyrazole Building Blocks

The introduction of stereocenters in molecules containing a pyrazole core is of significant interest, particularly for the development of chiral drugs and materials. While stereocontrolled synthesis involving this compound itself is not well-documented, general principles of stereoselective reactions on pyrazole-containing molecules can be applied.

One approach is the use of chiral catalysts to control the stereochemical outcome of reactions that form or functionalize the pyrazole ring or its substituents. For example, a bifunctional squaramide has been used to catalyze an enantioselective formal [3+3] annulation reaction of pyrazolin-5-ones to produce tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereogenic centers in a highly stereocontrolled manner. nih.gov

Another strategy involves the use of chiral auxiliaries attached to the pyrazole ring or one of its substituents to direct the stereochemical course of a reaction. The resulting diastereomers can then be separated, and the chiral auxiliary removed.

Furthermore, the inherent chirality of a starting material can be transferred to the final product. For instance, if a chiral cyclopropyl (B3062369) group were used in the synthesis of the pyrazole, the resulting molecule would be chiral.

A table outlining strategies for stereocontrolled synthesis is presented below:

StrategyDescriptionExample
Chiral CatalysisA chiral catalyst is used to induce enantioselectivity in a reaction.Asymmetric hydrogenation of a C=C bond in a pyrazole side chain.
Chiral AuxiliaryA chiral group is temporarily attached to the molecule to direct a stereoselective reaction.Use of a chiral amine to form a chiral imine intermediate.
Substrate ControlThe stereochemistry of the starting material dictates the stereochemistry of the product.Starting with an enantiomerically pure cyclopropyl precursor.

Emerging Research Directions and Future Perspectives in Pyrazole Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies for Substituted Pyrazoles

The synthesis of substituted pyrazoles is undergoing a paradigm shift, moving away from classical methods toward more efficient, economical, and environmentally benign strategies. nih.gov A key focus is the development of one-pot reactions and the use of sustainable starting materials and catalysts.

Recent advancements include the development of an efficient, one-pot, and metal-free process for creating 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles. thieme-connect.comthieme-connect.com This method involves the condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ using bromine or, more benignly, by heating in DMSO with oxygen. thieme-connect.comthieme-connect.com This approach offers a rapid and often chromatography-free protocol, delivering pyrazoles in good to excellent yields. thieme-connect.com

In the realm of sustainable chemistry, iron-catalyzed multicomponent strategies are gaining prominence. rsc.orgrsc.org One such approach utilizes biomass-derived alcohols as the primary feedstock, reacting them with aryl hydrazines and either secondary alcohols or alkynes. rsc.orgrsc.orgresearchgate.net These reactions, catalyzed by a well-defined and air-stable Fe(II)-catalyst, proceed via a tandem C-C and C-N bond formation process, eliminating the need for pre-functionalized starting materials or noble metal catalysts. rsc.orgresearchgate.net This method is noted for its tolerance of a wide range of functional groups. rsc.org

Modern synthetic strategies for pyrazoles are diverse and continue to expand, reflecting the importance of this heterocyclic core.

Synthetic Method Key Features Advantages Reference
One-Pot Ketone/Aldehyde CondensationMetal-free; In situ oxidation of pyrazoline intermediate.High efficiency, speed, often chromatography-free. thieme-connect.comthieme-connect.com
Iron-Catalyzed Dehydrogenative CouplingUses biomass-derived alcohols; Tandem C-C/C-N bond formation.Sustainable, eliminates pre-functionalization, broad functional group tolerance. rsc.orgrsc.orgresearchgate.net
Copper-Promoted Aerobic Oxidation[3+2] cycloaddition of hydrazines with alkynoates using Cu₂O.Inexpensive catalyst, uses air as a green oxidant, high atom economy. organic-chemistry.org
Three-Component Cascade ReactionPhotocatalytic reaction of enaminones, hydrazines, and CBr₄.High regioselectivity, mild reaction conditions, one-pot synthesis of bromo-substituted pyrazoles. organic-chemistry.org

Advanced Mechanistic Studies Utilizing State-of-the-Art Computational Techniques for Pyrazole (B372694) Transformations

Understanding the intricate mechanisms of pyrazole formation and transformation is crucial for optimizing existing reactions and designing new ones. State-of-the-art computational techniques, particularly Density Functional Theory (DFT), are proving indispensable in this endeavor. nih.govnih.gov

A notable example is the in-depth mechanistic study of pyrazole synthesis through the oxidation-induced N-N coupling of diazatitanacycles. researchgate.netnih.govumn.edu This modular method avoids hazardous reagents like hydrazine by forming the N-N bond in the final step on a titanium center. researchgate.net Kinetic and computational studies revealed that in oxidations using TEMPO, the initial oxidation is the rate-determining step and requires the coordination of TEMPO to the titanium center. nih.govumn.edursc.org These studies provide a detailed picture of the reaction pathway, highlighting the critical role of the metal center and the oxidant in facilitating the rare N-N bond formation. nih.gov

Computational methods are also employed to predict the reactivity and electronic properties of newly synthesized pyrazole derivatives. nih.gov DFT calculations can elucidate the molecular structure, electronic and thermodynamic parameters, and help interpret experimental data. nih.govnih.gov For instance, DFT analysis has been used to verify the structures of novel pyrazole compounds and provide insights into their stability and reactivity, which in turn helps to rationalize their potential as therapeutic agents. nih.gov

Computational Technique Application in Pyrazole Chemistry Insights Gained Reference
Kinetic Analysis & Isotope Effects Studying reaction rates under varying conditions.Identification of rate-determining steps, reaction orders, and involvement of specific bonds in the transition state. nih.gov
Density Functional Theory (DFT) Calculating electronic structure, energy, and molecular properties.Prediction of molecular stability, reactivity, thermodynamic parameters, and verification of experimental structures. nih.govnih.gov
Molecular Docking Simulating the interaction between a molecule and a protein active site.Understanding binding modes and energies, predicting biological activity, and guiding drug design. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis Analyzing the electron density and bonding within a molecule.Determining the formal oxidation states of metal centers in catalytic cycles. researchgate.net

Exploration of Novel Reaction Pathways for Pyrazole Derivatization Beyond Conventional Methods

While classical methods like the Knorr synthesis remain valuable, the pursuit of novel molecular structures necessitates the exploration of unconventional reaction pathways for pyrazole synthesis and derivatization.

One innovative approach is the divergent, one-pot synthesis of fully substituted 1H-pyrazoles from readily available cyclopropyl (B3062369) oximes. acs.org This method relies on a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization under Vilsmeier conditions (POCl₃/DMF) to construct the pyrazole ring. acs.org This strategy provides efficient access to highly functionalized pyrazoles that would be difficult to obtain through traditional means.

The discovery of unexpected reaction pathways also contributes to the synthetic toolkit. During a planned synthesis of 1H-benzofuro[3,2-c]pyrazoles, an unanticipated cleavage of the furan (B31954) ring was observed, leading to the isolation of a novel series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. nih.gov Such discoveries, while serendipitous, open up new avenues for creating structurally diverse pyrazole-containing molecules. nih.gov

Furthermore, novel methods for post-synthetic functionalization are being developed. A regioselective, solvent-free thiylation of 3-alkenylpyrazoles with arenethiols provides a directed route to new functionalized pyrazole derivatives, demonstrating a move towards more atom-economical and environmentally friendly derivatization reactions. umich.edu

Challenges and Opportunities in the Synthesis of Architecturally Complex Pyrazole-Containing Molecules

The synthesis of architecturally complex molecules that incorporate a pyrazole ring, such as fused heterocyclic systems or poly-substituted scaffolds, presents significant challenges but also offers vast opportunities for innovation. researchgate.net

One major challenge is controlling regioselectivity, particularly when using unsymmetrical precursors. The synthesis of pyrazolo[3,4-b]pyridines, for example, often involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates, where controlling the cyclization pathway is key. researchgate.netmdpi.com

Another difficulty arises from the chemical nature of the substituents themselves. The introduction of an electron-withdrawing group like trifluoromethyl (CF₃) can make subsequent transformations, such as Sonogashira cross-coupling reactions, more challenging to achieve. mdpi.com Similarly, certain synthetic steps, like the N-1 alkylation of a pyrazole ring, can suffer from poor yields, necessitating the development of alternative synthetic routes to access the desired complex target. acs.org

These challenges create opportunities for the development of new catalysts, more selective reagents, and innovative synthetic strategies. The successful synthesis of complex pyrazole-based small molecule inhibitors, for instance, often requires multi-step sequences and careful optimization of each reaction. acs.org Overcoming these hurdles is essential for accessing novel chemical space and discovering molecules with unique properties and functions. The synthesis of fused pyrazole systems and other complex derivatives remains a fertile ground for research, pushing the boundaries of modern organic synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopropyl-1-propyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrazole precursors. Key steps include:

  • Cyclopropane introduction : Use of cyclopropanating agents (e.g., CH₂I₂/Zn(Cu)) under inert atmospheres .
  • N-alkylation : Propyl groups are introduced via nucleophilic substitution (e.g., 1-bromopropane with pyrazole derivatives in DMF/NaH) .
  • Optimization : Varying catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) can improve yields (60–85%) and reduce byproducts like unsubstituted pyrazole .
    • Analytical Validation : Monitor reactions with TLC (Rf ~0.5 in EtOAc/hexane) and confirm purity via HPLC (C18 column, retention time ~8.2 min) .

Q. How can structural elucidation of this compound be performed to distinguish regioisomers?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 0.8–1.2 ppm), while the propyl chain shows triplet (δ 0.9 ppm, CH₃) and multiplet (δ 1.4–1.6 ppm, CH₂) signals .
  • ¹³C NMR : Cyclopropyl carbons resonate at δ 8–12 ppm, and pyrazole C3 (adjacent to cyclopropyl) shows downfield shifts (~δ 145 ppm) due to electron withdrawal .
  • X-ray Crystallography : Resolves ambiguities in substituent positions, particularly for cyclopropyl orientation .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodological Answer :

  • Lipophilicity : LogP ~2.8 (calculated via HPLC retention), indicating moderate membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO or PEG-400 for in vitro assays .
  • Stability : Stable in pH 2–7 buffers (24-hour study, HPLC purity >95%) but degrades under UV light (t₁/₂ ~4 hours) .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The cyclopropyl group’s electron-withdrawing nature deactivates the pyrazole ring, requiring Pd(OAc)₂/XPhos catalysts for C5 functionalization (e.g., aryl boronic acids, 60–75% yield) .
  • Contradictions : Some studies report reduced reactivity compared to methyl-substituted analogs, likely due to steric hindrance from the cyclopropyl group .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase inhibition studies) and cell lines (e.g., HEK293 vs. HeLa) .
  • Dose-Response Validation : Re-test disputed compounds with standardized protocols (e.g., 10-dose IC₅₀ curves in triplicate) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. How can computational modeling predict the material science applications of this compound in optoelectronic devices?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.1 eV), suggesting potential as a hole-transport layer .
  • Molecular Dynamics : Simulate thin-film morphology to assess crystallinity and charge mobility .
  • Experimental Validation : Compare predicted properties with UV-Vis (λmax ~290 nm) and cyclic voltammetry (Eox ~1.2 V vs. Ag/AgCl) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks in cyclopropanation steps but require precise temperature control (±2°C) .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted propyl halides .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.